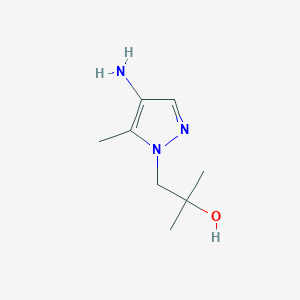
5-(2-Aminopropanoylamino)pentanoic acid;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Nitric Oxide Synthase Inhibition
S-2-Amino-5-(2-aminoimidazol-1-yl)pentanoic acid and S-2-amino-5-(2-nitroimidazol-1-yl)pentanoic acid have shown potential in designing more potent inhibitors for nitric oxide synthases. Through the treatment of 2-(Boc-amino)-5-bromopentanoic acid t-butyl ester with imidazoles, 1,2,4-triazoles, and tetrazole under basic conditions, a series of 2-amino-5-azolylpentanoic acids were synthesized. These compounds, particularly 2-amino-5-(imidazol-1-yl)pentanoic acid, demonstrated significant potency against rat iNOS, rat nNOS, and a human-derived cNOS, suggesting their potential in therapeutic applications targeting nitric oxide synthases (Ulhaq et al., 1998).
Central Nervous System Effects
2-Pentanoylaminoacetic acid and its pharmaceutically suitable salts have been investigated for their potential effects on the central nervous system. These compounds have shown promise in treating various neurological conditions, including different forms of epilepsy, disninesiae, parkinsonism, memory troubles, psychic troubles, and cerebral anoxia, highlighting their significance in neuropharmacology (Bredereke & Lankenau, 2005).
Drug Discovery and Synthesis
The synthesis of novel 2-amino-5-(4,5-diphenylpyrimidin-2-ylamino)pentanoic acid from isoflavones and arginine through a straightforward methodology has been reported. This synthesis process yielded a series of new compounds characterized by FTIR, NMR, and elemental analysis. The method's suitability for library synthesis in drug discovery underscores the compound's importance in pharmaceutical research and development (Zhang, Han, & Qiu, 2010).
Protein Incorporation and Imaging
The incorporation of trifluoroisoleucine into proteins in vivo has been explored, demonstrating the potential of fluorinated derivatives of isoleucine in protein engineering and functional studies. This research opens up new avenues for the use of 5-(2-Aminopropanoylamino)pentanoic acid; 2,2,2-trifluoroacetic acid derivatives in enhancing our understanding of protein structure and function (Wang, Tang, & Tirrell, 2003).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of the compound 5-(2-Aminopropanoylamino)pentanoic acid;2,2,2-trifluoroacetic acid, also known as EN300-7425888, is Neuronal Nitric Oxide Synthase (nNOS) . nNOS is an enzyme that catalyzes the conversion of L-arginine to L-citrulline and the second messenger nitric oxide .
Mode of Action
The compound interacts with nNOS through three proposed mechanistic pathways: sulfide oxidation, oxidative dethiolation, and oxidative demethylation . The most probable mechanism for the inactivation of nNOS involves oxidative demethylation with the resulting thiol coordinating to the cofactor heme iron .
Biochemical Pathways
The compound affects the nitric oxide synthesis pathway by inactivating nNOS . This inactivation disrupts the conversion of L-arginine to L-citrulline and nitric oxide, affecting downstream signaling processes that rely on nitric oxide as a second messenger .
Result of Action
The inactivation of nNOS by the compound leads to a decrease in the production of nitric oxide . This can have various molecular and cellular effects, depending on the role of nitric oxide in specific physiological contexts .
Propriétés
IUPAC Name |
5-(2-aminopropanoylamino)pentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3.C2HF3O2/c1-6(9)8(13)10-5-3-2-4-7(11)12;3-2(4,5)1(6)7/h6H,2-5,9H2,1H3,(H,10,13)(H,11,12);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKXSFUDXDVQQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCCC(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B2755668.png)

![N-[2-(2,5-Dihydropyrrol-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2755672.png)




![3-Chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2755679.png)
![[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride](/img/structure/B2755680.png)
![1-(2-Nitrophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2755682.png)


![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide](/img/structure/B2755689.png)
![(4-(7-Methoxybenzofuran-2-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2755690.png)